molecular formula C11H11NO3 B8684785 2,2-Dimethyl-7-nitro-2h-1-benzopyran CAS No. 64169-76-2

2,2-Dimethyl-7-nitro-2h-1-benzopyran

Cat. No.: B8684785
CAS No.: 64169-76-2
M. Wt: 205.21 g/mol
InChI Key: ACUOAQKUXNEDQR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-nitro-2h-1-benzopyran is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of 2H-benzopyrans exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound SD-8381, a derivative of 2H-benzopyran, has been identified as a novel COX-2 inhibitor, which is relevant in cancer therapy due to COX-2's role in tumor progression .

1.2 Antimicrobial Properties
The nitro group in 2,2-dimethyl-7-nitro-2H-1-benzopyran enhances its interaction with biological macromolecules, making it a candidate for antimicrobial applications. Compounds with similar structures have demonstrated activity against various pathogens, suggesting potential for developing new antibiotics or antifungal agents.

1.3 Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzopyran derivatives. The unique combination of functional groups in this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Materials Science

2.1 Photonic Applications
The compound's structural properties allow it to be utilized in photonic applications. Research has indicated that benzopyran derivatives can be incorporated into polymer matrices to create materials with tunable optical properties. This is particularly useful in developing sensors and light-emitting devices .

2.2 Encapsulation Techniques
Innovative encapsulation techniques using silica have been developed for compounds like this compound to enhance stability and control release rates in various applications. This method is beneficial for drug delivery systems, allowing for targeted therapy with reduced side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents to enhance its properties:

StepReaction TypeYield (%)
1N-Alkylation87
2Hydrolysis80
3Coupling95

These steps can be optimized based on the desired derivatives and their targeted applications .

Case Studies

4.1 Case Study on Anticancer Activity
A study evaluated the efficacy of a series of benzopyran derivatives against different cancer cell lines. The results indicated that specific modifications on the benzopyran structure significantly enhanced cytotoxicity compared to the parent compound.

4.2 Case Study on Photonic Materials
Another case study focused on incorporating benzopyran derivatives into polymer matrices for photonic applications. The findings demonstrated improved optical properties and stability over time, highlighting the potential for commercial applications in sensors and light-emitting devices.

Properties

CAS No.

64169-76-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2,2-dimethyl-7-nitrochromene

InChI

InChI=1S/C11H11NO3/c1-11(2)6-5-8-3-4-9(12(13)14)7-10(8)15-11/h3-7H,1-2H3

InChI Key

ACUOAQKUXNEDQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of 6-amino-2,2-dimethyl-7-nitro-1-benzopyran (19.5 g, 88.7 mmol) in methanol-concentrated hydrochloric acid (1:1 v/v, 280 mL) and hypophosphorous acid aqueous solution (100 mL), an aqueous solution of sodium nitrite (12.2 g, 178 mmol) was added dropwise over 30 minutes at −3° C., and the resulting solution was stirred at room temperature until bubbling ceased. The reaction solution was diluted with ethyl acetate, washed with water and saturated sodium chloride solution. The organic phase was dried over magnesium sulfate and then concentrated under a reduced pressure. The resulting solid was recrystallized in methanol to obtain 2,2-dimethyl-7-nitro-1-benzopyran (yield: 61%).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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